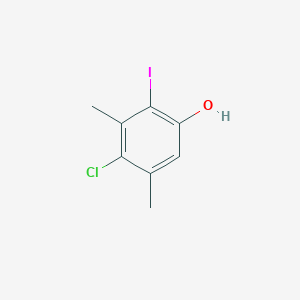
4-Chloro-2-iodo-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodo-3,5-dimethylphenol: is an organic compound with the molecular formula C8H8ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine and iodine atoms attached to a dimethylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-3,5-dimethylphenol typically involves the halogenation of 3,5-dimethylphenol. The process can be carried out in multiple steps:
Chlorination: 3,5-dimethylphenol is first chlorinated using a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate or sodium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-2-iodo-3,5-dimethylphenol can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines can be used under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodo-3,5-dimethylphenol or 4-cyano-2-iodo-3,5-dimethylphenol.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its halogenated structure, which can influence reactivity and selectivity.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its phenolic structure, which can disrupt microbial cell membranes.
Drug Development: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Disinfectants and Preservatives: Utilized in formulations for disinfectants and preservatives due to its antimicrobial properties.
Material Science: Used in the development of materials with specific chemical resistance or reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-3,5-dimethylphenol is primarily based on its ability to interact with biological membranes and proteins. The phenolic group can disrupt cell membranes, leading to cell lysis and death. The halogen atoms can further enhance its reactivity and binding affinity to molecular targets, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol (Chloroxylenol): A widely used antimicrobial agent with similar structure but lacking the iodine atom.
2,4-Dichloro-3,5-dimethylphenol: Another halogenated phenol with two chlorine atoms, used in similar applications.
Uniqueness:
- The presence of both chlorine and iodine atoms in 4-Chloro-2-iodo-3,5-dimethylphenol provides unique reactivity and potential for diverse applications.
- The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, making it distinct from other halogenated phenols.
Properties
Molecular Formula |
C8H8ClIO |
|---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
4-chloro-2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H8ClIO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 |
InChI Key |
WAOVUPADECYCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
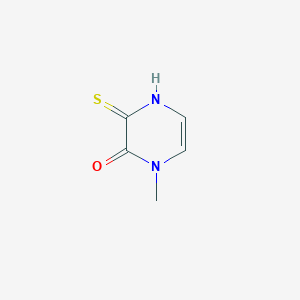
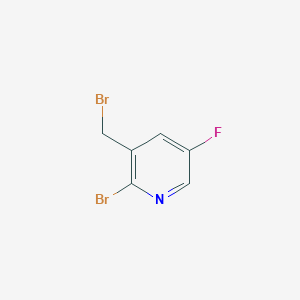
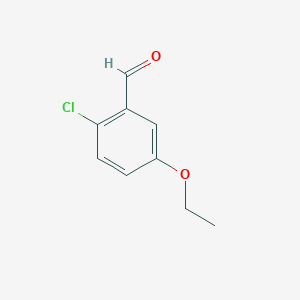
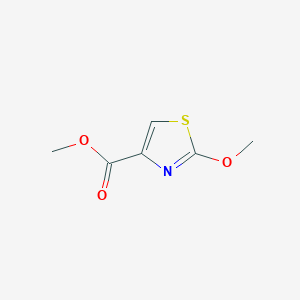
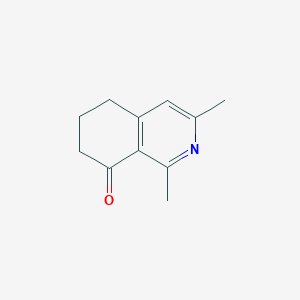
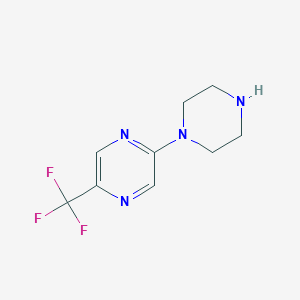
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
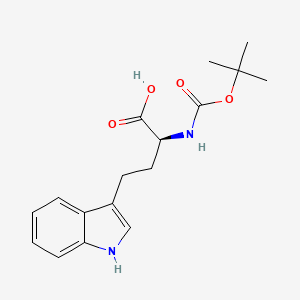
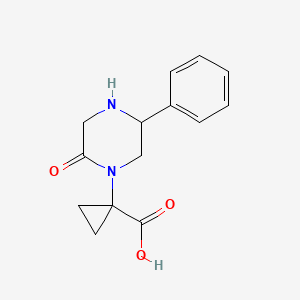
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
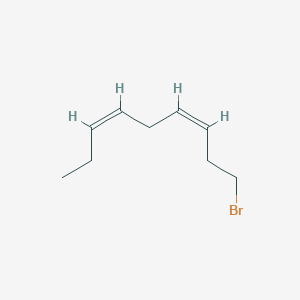
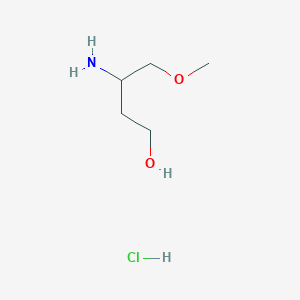
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
